Rogaratinib Exhibits 3.3-Fold to 59-Fold Lower FGFR4 Potency Compared to Erdafitinib Across Kinase Assay Panels
Rogaratinib demonstrates substantially reduced potency against FGFR4 relative to the FDA-approved comparator erdafitinib. In published comparative kinase assay panels, rogaratinib exhibits FGFR4 IC50 values of 201 nM (per one data source) and 33 nM (per another assay system), compared to erdafitinib which exhibits FGFR4 IC50 values ranging from 5.7 nM to 60 nM across similar assay platforms [1][2]. This represents an approximately 3.3-fold (33 nM vs 5.7-60 nM) to 59-fold (201 nM vs 3.4-5.7 nM) reduction in FGFR4 inhibitory potency. In contrast, both compounds demonstrate comparable low nanomolar potency against FGFR1, FGFR2, and FGFR3 [3].
| Evidence Dimension | FGFR4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Rogaratinib: IC50 = 33 nM (FGFR4) in one assay system; IC50 = 201 nM (FGFR4) in radiometric kinase assay |
| Comparator Or Baseline | Erdafitinib: IC50 = 5.7 nM (FGFR4) in parallel kinase panel; IC50 = 60 nM (FGFR4) in alternative panel |
| Quantified Difference | 3.3-fold to 59-fold lower FGFR4 potency for rogaratinib relative to erdafitinib, while maintaining comparable FGFR1-3 potency |
| Conditions | In vitro kinase activity assays using recombinant FGFR kinases; radiometric kinase activity assays |
Why This Matters
Reduced FGFR4 inhibition correlates with differential on-target toxicity profiles, particularly hyperphosphatemia rates (60% for rogaratinib vs 77% for erdafitinib in clinical cohorts), informing compound selection for studies where FGFR4-sparing activity is mechanistically desirable.
- [1] Krook MA, et al. Table 1: Summary of the main FGFR inhibitors with clinical data in advanced urothelial carcinoma. Ther Adv Med Oncol. 2020;12:1758835920907652. View Source
- [2] Rogaratinib (BAY1163877) Product Datasheet. MedChemExpress. IC50 values for FGFR1 (11.2 nM), FGFR2 (<1 nM), FGFR3 (18.5 nM), FGFR4 (201 nM), VEGFR3 (127 nM). View Source
- [3] Ibrahim T, Gizzi M, Bahleda R, Loriot Y. Clinical Development of FGFR3 Inhibitors for the Treatment of Urothelial Cancer. Drugs. 2019;79(10):1043-1058. View Source
